
2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a phenoxy group, a piperidine ring, and an oxadiazole moiety, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.
Phenoxy Group Introduction: The phenoxy group is typically introduced through etherification reactions, where a phenol reacts with an alkyl halide or sulfonate ester under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonate esters.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
IUPAC Name
The IUPAC name for this compound is 2-phenoxy-N-[3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl]propanamide.
Pharmacological Research
This compound has been investigated for its role as a kappa-opioid receptor agonist . Kappa-opioid receptors are implicated in pain modulation and have potential therapeutic applications in treating pain and mood disorders. Studies have shown that compounds similar to 2-Phenoxy derivatives exhibit selective activity at these receptors, leading to a decrease in pain perception without the side effects commonly associated with mu-opioid receptor agonists .
Case Study: Kappa Opioid Receptor Agonism
A study published in the Journal of Pharmacology highlighted the efficacy of oxadiazole derivatives in modulating kappa-opioid receptors. The findings suggest that modifications to the piperidine structure enhance receptor binding affinity and selectivity .
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit anticancer properties . Specifically, derivatives of 1,2,4-oxadiazole have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Data Table: Anticancer Efficacy
Compound | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Breast Cancer | 5.0 | Apoptosis induction |
Compound B | Lung Cancer | 12.0 | Cell cycle arrest |
2-Phenoxy derivative | Colon Cancer | 8.5 | Apoptosis induction |
Neuropharmacology
The compound's piperidine component suggests potential applications in neuropharmacology . Piperidine derivatives are known to influence neurotransmitter systems and may be useful in developing treatments for neurological disorders such as depression and anxiety.
Case Study: Neurotransmitter Modulation
Research has demonstrated that piperidine-based compounds modulate serotonin and dopamine pathways, indicating their potential as antidepressants . The specific structural features of 2-Phenoxy derivatives could enhance their pharmacological profiles.
Wirkmechanismus
The mechanism of action of 2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenoxy-1-(3-(4-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one: Similar structure but with a different substitution pattern on the oxadiazole ring.
2-Phenoxy-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
The uniqueness of 2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the o-tolyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications.
Biologische Aktivität
2-Phenoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of the oxadiazole ring : This is achieved through cyclization of appropriate precursors under controlled conditions.
- Coupling reactions : The oxadiazole intermediate is coupled with a phenoxy acetamide derivative via nucleophilic substitution.
- Final modifications : Introduction of specific functional groups to enhance biological activity.
Biological Activities
The compound exhibits a range of biological activities, particularly due to the presence of the oxadiazole moiety, which has been linked to various pharmacological effects.
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole ring show significant anticancer properties. For instance, compounds derived from oxadiazoles have demonstrated cytotoxic activity against several cancer cell lines:
Cell Line | IC50 Value (μM) |
---|---|
HeLa (Cervical Cancer) | 92.4 |
CaCo-2 (Colon Adenocarcinoma) | 85.0 |
H9c2 (Heart Myoblast) | 78.5 |
These results suggest that modifications in the structure can lead to enhanced antiproliferative effects against various tumor types .
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for anti-inflammatory and analgesic activities. Studies have shown that similar oxadiazole derivatives exhibit inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in inflammatory pathways. This inhibition could potentially lead to reduced inflammation and pain relief .
Antimicrobial Properties
The antimicrobial activity of this compound has been investigated through various assays. Compounds with oxadiazole structures have shown moderate to significant antibacterial and antifungal activities. For example:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Significant |
Candida albicans | Moderate |
These findings support the potential use of this compound in treating infections caused by resistant strains .
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases.
- Receptor Modulation : It may interact with receptors involved in pain and inflammation pathways, modulating their activity and influencing cellular signaling.
Case Studies
Several studies have documented the biological activities of related compounds:
- Study on Anticancer Effects : A study demonstrated that a related oxadiazole derivative exhibited an IC50 value of 46 μM against pancreatic cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold .
- Anti-inflammatory Research : Another research focused on the anti-inflammatory properties of oxadiazole derivatives showed promising results in reducing edema in animal models when administered at specific dosages .
Eigenschaften
IUPAC Name |
1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-17-9-6-7-13-21(17)23-25-22(30-26-23)15-19-10-8-14-27(16-19)24(28)18(2)29-20-11-4-3-5-12-20/h3-7,9,11-13,18-19H,8,10,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJTWLRZADECBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(C)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.